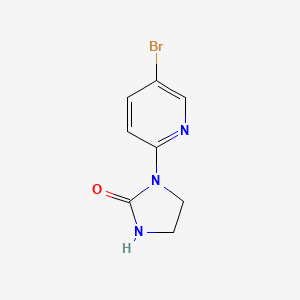

1-(5-Bromopyridin-2-yl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrN3O |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)imidazolidin-2-one |

InChI |

InChI=1S/C8H8BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13) |

InChI Key |

XONAWGSPSGJSTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of the 1-(5-Bromopyridin-2-yl)imidazolidin-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are logical.

The most evident disconnection is the C-N bond between the pyridine (B92270) ring and the nitrogen atom of the imidazolidinone ring. This approach simplifies the target molecule into two key synthons: a 5-bromopyridin-2-yl amine synthon and an imidazolidin-2-one synthon. The corresponding chemical equivalents would be 2-amino-5-bromopyridine (B118841) and a suitable imidazolidin-2-one precursor.

A second approach involves dissecting the imidazolidin-2-one ring itself. Imidazolidin-2-ones are cyclic ureas, often synthesized from 1,2-diamines and a carbonyl source like phosgene (B1210022) or its equivalents. nih.govnih.gov This leads to a precursor such as N-(5-bromopyridin-2-yl)ethane-1,2-diamine. Further disconnection of this diamine points back to 2-amino-5-bromopyridine and a 2-aminoethanol derivative. This latter strategy is often preferred as it builds the heterocyclic system onto the pyridine core.

Classical Synthetic Routes to the Core Structure

Classical routes typically involve the sequential construction of the molecule in a step-by-step fashion, allowing for the purification of intermediates at each stage. libretexts.org

A plausible and widely applicable multi-step synthesis begins with 2-amino-5-bromopyridine. The synthesis proceeds through the formation of a key diamine intermediate, followed by cyclization to form the target five-membered ring.

One common pathway involves the following steps:

N-Alkylation: 2-amino-5-bromopyridine is reacted with a 2-haloethylamine derivative, such as 2-bromoethylamine hydrobromide, under basic conditions to form the intermediate N-(5-bromopyridin-2-yl)ethane-1,2-diamine.

Cyclization: The resulting diamine is then treated with a carbonylating agent to form the cyclic urea (B33335). Suitable reagents for this step include phosgene, triphosgene, or safer alternatives like carbonyldiimidazole (CDI) or diethyl carbonate. nih.gov The use of CDI is often favored due to its relative safety and high efficiency.

The table below outlines a representative multi-step synthetic pathway.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-5-bromopyridine | 1. 2-(Boc-amino)ethyl bromide, K₂CO₃, DMF, Heat2. TFA or HCl in Dioxane | N-(5-Bromopyridin-2-yl)ethane-1,2-diamine |

| 2 | N-(5-Bromopyridin-2-yl)ethane-1,2-diamine | 1,1'-Carbonyldiimidazole (CDI), THF, Reflux | This compound |

Table 1: Proposed Multi-Step Synthesis Pathway

The successful execution of multi-step syntheses relies on the stable formation and isolation of key intermediates. youtube.com In the primary classical route for this compound, the crucial intermediate is:

N-(5-Bromopyridin-2-yl)ethane-1,2-diamine: This compound is the direct precursor to the final heterocyclic ring system. Its synthesis is pivotal and typically achieved by reacting 2-amino-5-bromopyridine with a protected 2-aminoethyl halide followed by deprotection. The purity of this diamine is critical for achieving a high yield in the subsequent cyclization step.

Advanced Synthetic Strategies

To improve efficiency, reduce waste, and shorten reaction times, advanced synthetic strategies are often employed. These include one-pot sequences and the use of transition metal catalysis.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of operational simplicity and resource efficiency. researchgate.netnih.gov A potential one-pot synthesis of this compound could involve the reaction of 2-amino-5-bromopyridine with a suitable three-carbon synthon that can generate the imidazolidinone ring in a domino or tandem sequence.

For instance, a reaction could be devised where 2-amino-5-bromopyridine, an aziridine derivative, and a carbonyl source are combined. Alternatively, a tandem reaction could involve the initial N-alkylation with a halo-isocyanate, followed by an intramolecular cyclization to furnish the imidazolidin-2-one ring system in a single operation.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. mdpi-res.com For the synthesis and subsequent modification of this compound, these reactions are particularly valuable.

A key application is in the formation of the aryl C-N bond. A Buchwald-Hartwig amination reaction could potentially couple imidazolidin-2-one directly with 2,5-dibromopyridine. This would require careful selection of palladium or copper catalysts and appropriate ligands to favor mono-amination at the 2-position of the pyridine ring. nih.gov

More significantly, the bromine atom on the synthesized this compound scaffold serves as a powerful handle for diversification using transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for the creation of a library of analogues from a common intermediate.

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base can be used to form a C-C bond at the 5-position of the pyridine ring. acs.orguva.es

Heck Coupling: Palladium-catalyzed reaction with alkenes can introduce alkenyl substituents.

Sonogashira Coupling: A copper and palladium co-catalyzed reaction with terminal alkynes can be employed to install alkynyl groups, providing access to highly functionalized molecules. nih.gov

These catalytic methods are indispensable for exploring the chemical space around the core scaffold, facilitating the development of new compounds with tailored properties. uva.es

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is essential for minimizing environmental impact. Key areas of development include the reduction or elimination of volatile organic solvents and the design of recyclable, non-toxic catalysts.

Solvent-Free Synthesis Approaches

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green synthesis by reducing pollution, lowering costs, and simplifying reaction procedures. researchgate.net These methods often lead to higher yields and shorter reaction times compared to conventional solvent-based systems. researchgate.netnih.gov Microwave-assisted synthesis under solvent-free conditions is another powerful technique that can dramatically accelerate chemical reactions, often completing them in minutes instead of hours. nih.gov

For the synthesis of the target compound, a potential solvent-free approach could involve the reaction of N-(5-bromopyridin-2-yl)ethylenediamine with a carbonyl source, such as urea or diethyl carbonate, under heat or microwave irradiation. This methodology circumvents the need for traditional, often hazardous, organic solvents. Research on related structures has demonstrated the feasibility of such protocols. For instance, the synthesis of various imidazole (B134444) and pyrazole derivatives has been successfully achieved through microwave-assisted, solvent-free ring-opening reactions of epoxides. nih.gov Similarly, fused bis-heterocycles have been synthesized in high yields (79-96%) under solvent-free conditions, highlighting the broad applicability of this eco-friendly approach. researchgate.net

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry. The focus is on creating highly efficient, selective, and recyclable catalysts that operate under mild conditions. For the synthesis of imidazolidin-2-ones, heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse.

Several types of sustainable catalysts have been reported for the synthesis of the core imidazolidin-2-one structure. mdpi.com These include:

Metal Oxides: Ceria (CeO₂) and γ-Alumina (γ-Al₂O₃) have been shown to be effective heterogeneous catalysts for the carbonylation of aliphatic 1,2-diamines with CO₂, a green and abundant C1 source. mdpi.comresearchgate.net For example, γ-Al₂O₃ has been used to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one in supercritical CO₂ at 250 °C. mdpi.comresearchgate.net

Supported Catalysts: Titania-supported copper chloride (CuCl₂/nano TiO₂) has been employed as a recyclable catalyst for the synthesis of related imidazo[1,2-a]pyridines under aerobic conditions. nih.gov The titania support enhances stability and allows for multiple catalyst cycles without significant loss of activity. nih.gov

Organocatalysts: Non-metal catalysts, such as the phosphazene base BEMP, have been reported for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones with excellent selectivity under ambient conditions. researchgate.net Guanidine-based catalysts have also been used to produce imidazolidin-2-ones from propargylamines and CO₂ under solvent-free conditions. researchgate.net

The table below summarizes various sustainable catalyst systems that could be adapted for the synthesis of this compound.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| γ-Al₂O₃ | Carbonylation with scCO₂ | Heterogeneous, utilizes CO₂ | mdpi.comresearchgate.net |

| CeO₂ | Carbonylation with CO₂ | Heterogeneous, effective for aliphatic diamines | mdpi.com |

| KOH/PEG₁₀₀₀ | Cyclization of diamines | Recyclable, no dehydrating agent needed | mdpi.com |

| Guanidines (TBD, MTBD) | Cyclization with CO₂ | Organocatalytic, solvent-free conditions | researchgate.net |

| CuCl₂/nano TiO₂ | Oxidative Cyclization | Heterogeneous, recyclable, stable | nih.gov |

Stereoselective Synthesis Methodologies

Creating specific stereoisomers of pharmacologically active molecules is critical, as different enantiomers or diastereomers can have vastly different biological effects. Stereoselective synthesis of this compound, particularly with chiral centers at the 4- and 5-positions of the imidazolidinone ring, can be achieved through chiral auxiliary-mediated methods or asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed. Oxazolidinones (Evans auxiliaries) and camphorsultams are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgresearchgate.net

A plausible strategy for the stereoselective synthesis of a substituted this compound would involve attaching a chiral auxiliary to a precursor molecule. For instance, an N-enoyl derivative of a chiral imidazolidin-2-one or oxazolidinone could undergo a diastereoselective reaction, such as a conjugate addition or a Diels-Alder reaction, to install new stereocenters. researchgate.netnih.gov The auxiliary then directs the stereochemical course of the ring-forming reaction.

The general workflow involves:

Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone) to a suitable prochiral substrate.

A diastereoselective bond-forming reaction to create one or more stereocenters under the influence of the auxiliary.

Cleavage of the auxiliary to release the enantiomerically enriched product.

This approach has been successfully used in the synthesis of optically active heterocycles where conjugate reduction and asymmetric protonation of a chiral α,β-unsaturated N-acyloxazolidinone yielded products with high stereopurity. nih.gov

Asymmetric Catalysis in Scaffold Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the construction of the imidazolidin-2-one scaffold, palladium-catalyzed reactions have shown considerable promise. nih.gov

A notable method is the Pd-catalyzed intramolecular carboamination of N-allylureas. nih.gov This reaction forms a C-C bond, a C-N bond, and up to two stereocenters in a single step. By employing a chiral phosphine ligand in conjunction with a palladium precursor, the reaction can be rendered asymmetric.

A hypothetical pathway to an enantiomerically enriched this compound derivative using this method would start with the synthesis of an N-allyl-N'-(5-bromopyridin-2-yl)urea precursor. The cyclization of this substrate using a palladium catalyst and a suitable chiral ligand (e.g., a derivative of BINAP or Xantphos) would yield the chiral imidazolidin-2-one. The choice of ligand is crucial for achieving high levels of stereoselectivity. Studies on similar substrates have demonstrated that good to excellent diastereoselectivity can be achieved, particularly for the formation of trans-4,5-disubstituted imidazolidin-2-ones. nih.gov

The table below presents examples of catalyst systems used in the stereoselective synthesis of related cyclic ureas, which could be applied to the target molecule.

| Catalyst System | Chiral Ligand | Reaction Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos (achiral control) | Intramolecular Carboamination | Good diastereoselectivity (e.g., >20:1 d.r.) | nih.gov |

| [AuCl(L*)]/AgSbF₆ | Chiral Phosphine | Hydroamination of N-allylic ureas | High diastereoselectivity (trans product) | mdpi.com |

| Peptidyl Guanidine (P1) | Chiral Peptide | Atroposelective Lactamization | High enantioselectivity (e.g., 25:75 e.r.) | nih.gov |

| Fe(CO)(PPh₃)(C₅H₅) | Iron Chiral Auxiliary | Acyl Ligand Alkylation | High diastereoselectivity | iupac.org |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 1-(5-Bromopyridin-2-yl)imidazolidin-2-one would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the imidazolidinone ring.

Pyridyl Protons: The pyridine ring has three aromatic protons. The proton at the 6-position (adjacent to the nitrogen and the imidazolidinone substituent) would likely appear as a doublet. The proton at the 3-position (adjacent to the bromine) would also be a doublet, and the proton at the 4-position would present as a doublet of doublets due to coupling with both the 3- and 6-protons. Their chemical shifts would be in the aromatic region, typically between 7.0 and 8.5 ppm.

Imidazolidinone Protons: The imidazolidinone ring contains two methylene (-CH₂-) groups. These would appear as two distinct multiplets, likely in the range of 3.0 to 4.5 ppm. The non-equivalence of these protons is due to their diastereotopic relationship. The NH proton of the imidazolidinone ring would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3' | 7.8 - 8.2 | d | ~2-3 |

| H-4' | 7.6 - 8.0 | dd | ~8-9, ~2-3 |

| H-6' | 8.2 - 8.6 | d | ~8-9 |

| H-4 | 3.2 - 3.8 | m | - |

| H-5 | 3.8 - 4.4 | m | - |

Note: This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Pyridyl Carbons: Five signals would be expected for the pyridine ring carbons. The carbon bearing the bromine atom (C-5') would be significantly influenced by the halogen's electronegativity. The carbon attached to the imidazolidinone nitrogen (C-2') would also have a characteristic chemical shift.

Imidazolidinone Carbons: The imidazolidinone ring would show three signals: one for the carbonyl carbon (C=O) at a downfield shift (typically >150 ppm), and two signals for the methylene carbons (-CH₂-).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | >150 |

| C-4 | ~40-50 |

| C-5 | ~45-55 |

| C-2' | ~150-160 |

| C-3' | ~140-150 |

| C-4' | ~110-120 |

| C-5' | ~115-125 |

Note: This is a predictive table. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. simsonpharma.com For instance, it would show correlations between the coupled protons on the pyridine ring (H-3' with H-4', and H-4' with H-6'). It would also confirm the connectivity within the imidazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. simsonpharma.com It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. simsonpharma.com This is crucial for confirming the connection between the pyridine ring and the imidazolidinone ring. For example, a correlation between the H-6' proton of the pyridine ring and the C-2 of the imidazolidinone ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help to confirm the geometry and conformation of the molecule.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion. The calculated exact mass for this compound (C₈H₈BrN₃O) is 240.9851 Da. nih.govnih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental formula.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would generate fragment ions that are characteristic of the molecule's structure. The fragmentation pattern would likely involve cleavage of the bond between the pyridine and imidazolidinone rings, as well as fragmentation of the imidazolidinone ring itself. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Vibrational Mode Assignments for Functional Groups

For this compound, the IR and Raman spectra would be expected to show characteristic vibrational modes for its key functional groups. A hypothetical assignment of these modes is presented in the table below. The carbonyl (C=O) stretching frequency of the imidazolidinone ring is typically a strong, prominent band in the IR spectrum. The C-N stretching vibrations of the urea-like structure within the imidazolidinone ring would also be identifiable. The bromopyridine ring would exhibit characteristic C-H and C=C stretching and bending vibrations. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Imidazolidinone) | Stretching | 3400-3200 |

| C-H (Aromatic/Aliphatic) | Stretching | 3100-2850 |

| C=O (Amide/Urea) | Stretching | 1750-1680 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600-1450 |

| C-N (Imidazolidinone/Pyridine) | Stretching | 1350-1200 |

| C-Br | Stretching | 600-500 |

Spectroscopic Signatures of the Imidazolidinone and Bromopyridine Moieties

The combination of the imidazolidinone and bromopyridine moieties would result in a unique spectroscopic fingerprint. The imidazolidinone ring's primary signature would be the strong carbonyl absorption and the N-H stretching band. The bromopyridine moiety would be identified by its aromatic ring stretching vibrations and the C-Br stretch. The substitution pattern on the pyridine ring would also influence the positions of the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry and intermolecular interactions of this compound.

Crystal Packing and Intermolecular Interactions

A crystal structure analysis would reveal how the molecules are arranged in the solid state. It is highly probable that intermolecular hydrogen bonding would be a dominant feature, with the N-H group of the imidazolidinone ring acting as a hydrogen bond donor and the carbonyl oxygen and the nitrogen atom of the pyridine ring acting as potential acceptors. These interactions would likely lead to the formation of one-, two-, or three-dimensional networks in the crystal lattice. Pi-stacking interactions between the pyridine rings of adjacent molecules might also be observed.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

| Structural Parameter | Expected Value/Observation |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Lengths | ~1.35 Å |

| C-Br Bond Length | ~1.90 Å |

| Pyridine Ring | Planar |

| Imidazolidinone Ring | Near-planar or envelope conformation |

| Intermolecular Interactions | N-H···O and/or N-H···N hydrogen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the bromopyridine ring. The presence of the bromine atom and the imidazolidinone substituent would likely cause a shift in the absorption maxima compared to unsubstituted pyridine. The carbonyl group of the imidazolidinone ring might exhibit a weak n → π* transition at a longer wavelength. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Bromopyridine ring |

| n → π | >300 | Carbonyl group |

Absorption Maxima and Molar Extinction Coefficients

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about the electronic transitions that occur when it absorbs light. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength, are key parameters derived from this spectrum.

For this compound, the chromophore can be considered as the entire conjugated system formed by the 5-bromopyridin-2-yl group linked to the imidazolidin-2-one ring. The absorption maxima are expected to arise from electronic transitions within this system. The UV-Vis spectrum of pyridine and its derivatives typically displays bands corresponding to π→π* and n→π* transitions. aip.org The presence of the bromine atom and the imidazolidinone ring will influence the energy of these transitions and consequently the λmax values.

Based on data from structurally related compounds, the expected UV-Vis absorption data for this compound in a non-polar solvent like iso-octane and a polar solvent like ethanol can be estimated. The substitution on the pyridine ring, including the amino group of the imidazolidinone at the 2-position and the bromine atom at the 5-position, will cause shifts in the absorption bands compared to unsubstituted pyridine.

| Solvent | Estimated λmax (nm) | Estimated Molar Extinction Coefficient (ε) (M-1cm-1) | Transition Type |

|---|---|---|---|

| Iso-octane | ~280-290 | ~2,000 - 4,000 | n→π |

| ~235-245 | ~10,000 - 15,000 | π→π | |

| Ethanol | ~275-285 (hypsochromic shift) | ~1,500 - 3,500 | n→π |

| ~240-250 (bathochromic shift) | ~12,000 - 18,000 | π→π |

Note: The data in this table are estimated based on the analysis of structurally similar compounds due to the lack of direct experimental data for this compound.

Electronic Transitions within the Chromophore

The electronic transitions in this compound are primarily of two types: π→π* and n→π*.

The π→π transitions* involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The chromophore of the molecule includes the π system of the brominated pyridine ring and the C=O group of the imidazolidinone ring. The conjugation between the pyridine ring and the nitrogen atom of the imidazolidinone ring allows for delocalization of π electrons, which affects the energy of these transitions. The presence of the bromine atom, an electron-withdrawing group, can also influence the energy levels of the molecular orbitals and thus the wavelength of absorption. Generally, substituents on the pyridine ring can cause a bathochromic (red) or hypsochromic (blue) shift of the π→π* bands.

The n→π transitions* involve the excitation of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in the imidazolidinone ring possess lone pairs of electrons in non-bonding orbitals. These transitions are typically of lower intensity compared to π→π* transitions. A characteristic feature of n→π* transitions is their sensitivity to solvent polarity. In polar solvents, the non-bonding electrons are stabilized through hydrogen bonding, which increases the energy required for the transition, resulting in a hypsochromic (blue) shift. aip.org This solvent effect is a useful diagnostic tool for identifying n→π* transitions. aip.org

In the case of 2-substituted pyridines, the n→π* transition may not always be observed as a distinct band and can sometimes be obscured by the more intense π→π* bands. aip.org For this compound, the lower energy absorption band observed around 280-290 nm in a non-polar solvent is likely attributable to an n→π* transition, while the higher energy, more intense band around 235-245 nm corresponds to a π→π* transition.

Reactivity and Reaction Mechanisms

Reactivity of the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is the focal point for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org In 1-(5-Bromopyridin-2-yl)imidazolidin-2-one, the pyridine nitrogen atom acts as an electron-withdrawing group, making the ring electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring. chemistrysteps.com

For this substitution to occur, the ring must be activated by an electron-withdrawing group positioned ortho or para to the leaving group, which stabilizes the negatively charged intermediate. libretexts.orgmasterorganicchemistry.com A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide. chemistrysteps.com The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applicable to aryl bromides. libretexts.orgyoutube.com The bromine atom on the pyridine ring serves as an excellent electrophilic partner in these transformations. The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org A wide range of palladium precursors, such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃, can be used in conjunction with various phosphine ligands. libretexts.orgorganic-chemistry.org The reaction tolerates many functional groups and has been successfully applied to unprotected nitrogen-rich heterocycles. nih.gov

Stille Reaction: The Stille coupling pairs the aryl bromide with an organotin reagent (organostannane). wikipedia.org A key advantage of Stille coupling is that organotin reagents are stable to air and moisture and tolerate a wide variety of functional groups. nrochemistry.comlibretexts.org The reaction is typically catalyzed by a palladium(0) complex. wikipedia.org A potential drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. nrochemistry.comorganic-chemistry.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Negishi reactions are known for their high reactivity and functional group tolerance. wikipedia.org The organozinc reagents can be prepared from the corresponding aryl halides, allowing for a versatile approach. organic-chemistry.org Recent advancements have led to catalysts that are highly active under mild conditions, even with less reactive aryl chlorides, indicating that bromo-pyridines are excellent substrates. organic-chemistry.orgnih.gov

Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aryl halides. mdpi.com The process involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) | Product Type |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Biaryl, Aryl-alkene |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Not always required) | THF, DMF | Biaryl, Aryl-alkene |

| Negishi | R-ZnX | Pd(dppf)Cl₂ | (Not always required) | THF, Dioxane | Biaryl, Aryl-alkyl |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Arylated Alkene |

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom on the pyridine ring can be exchanged for a lithium atom through a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). nih.gov This process generates a highly reactive pyridyl-lithium intermediate. This organolithium species is a potent nucleophile and can be "quenched" by reacting it with a wide range of electrophiles. researchgate.netmdpi.com

This two-step sequence allows for the introduction of various functional groups at the position formerly occupied by the bromine atom. The choice of electrophile determines the final product. For instance, quenching with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid. Other electrophiles such as alkyl halides, silyl chlorides, and isocyanates can also be used to install different functionalities. nih.govmdpi.com

Reactivity of the Imidazolidinone Ring

The imidazolidinone ring contains a secondary amine (N-H) group, which is the primary site of reactivity for this part of the molecule.

N-Alkylation and N-Acylation Reactions

The proton on the nitrogen of the imidazolidinone ring is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic anion. researchgate.netfabad.org.tr This anion can then react with various electrophiles in N-alkylation or N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typical alkylating agents are alkyl halides (e.g., methyl iodide, benzyl bromide). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. fabad.org.trnih.gov

N-Acylation: In a similar fashion, an acyl group can be introduced using an acylating agent such as an acyl chloride or an acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.

| Reaction Type | Reagent | Base (Example) | Solvent (Example) | Product |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | DMF | N-Alkyl Imidazolidinone |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | CH₂Cl₂, THF | N-Acyl Imidazolidinone |

Ring-Opening and Ring-Expansion Reactions

The cyclic urea (B33335) structure of the imidazolidinone ring is generally stable under neutral conditions. However, under harsh hydrolytic conditions, such as treatment with strong acids or bases at elevated temperatures, the amide bonds within the ring can be cleaved. This ring-opening reaction would lead to the formation of an ethylenediamine derivative. The stability of the ring makes such transformations less common unless specifically desired.

Ring-expansion reactions of the imidazolidinone ring are not a typical reactive pathway and would require specific reagents designed to insert atoms into the ring, a complex and specialized process. No standard, high-yielding methods for the ring expansion of a simple imidazolidinone ring are widely reported in general literature.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The structure of this compound contains multiple sites capable of participating in hydrogen bonding, which significantly influences its physical properties and chemical reactivity. The key sites include the N-H group of the imidazolidin-2-one ring, which acts as a hydrogen bond donor, and the pyridine nitrogen and the carbonyl oxygen, which serve as hydrogen bond acceptors.

Urea and its derivatives are well-known for forming robust, directional hydrogen bonds. nih.govresearchgate.net In the case of this compound, the urea N-H donor and the carbonyl oxygen acceptor can lead to the formation of dimeric structures or extended supramolecular chains in the solid state. nih.gov These interactions can dictate the compound's crystal packing, solubility in various solvents, and melting point.

The reactivity of the molecule is also modulated by these interactions. Hydrogen bonding with a solvent or a reagent can alter the electron density at various points in the molecule. For example, a protic solvent hydrogen-bonding to the pyridine nitrogen would increase the electron-withdrawing effect of the pyridine ring, thereby influencing the reactivity of the C-Br bond. Similarly, hydrogen bonding at the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon. The N-H group of the imidazolidin-2-one can form hydrogen bonds with anions or basic reagents, which can be a key step in reactions involving this site. rsc.org The interplay between inter- and intramolecular hydrogen bonds can also pre-organize the molecule into specific conformations, which may be necessary to achieve a reactive state for certain transformations. acs.org

| Potential Hydrogen Bond Interactions in this compound | | :--- | :--- | | Donor Site | Acceptor Site(s) | | Imidazolidin-2-one N-H | Pyridine Nitrogen (intramolecular or intermolecular) | | | Carbonyl Oxygen (intermolecular, forming dimers) | | | External acceptors (e.g., solvent, anionic reagents) |

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a focal point of reactivity, engaging in coordination with metals and participating in acid-base chemistry.

Coordination Chemistry and Ligand Properties

The this compound molecule contains an N-aryl-2-aminopyridine substructure, which is recognized for its ability to act as a chelating ligand for transition metals. rsc.orgpvpcollegepatoda.org It can coordinate to a metal center in a bidentate fashion through the pyridine nitrogen and the exocyclic nitrogen atom of the imidazolidinone linker. pvpcollegepatoda.org This chelation forms a stable five-membered ring with the metal.

This coordination is a critical feature in many catalytic reactions. rsc.org The formation of stable complexes with metals like palladium, rhodium, iridium, and copper is often the first step in catalytic cycles for cross-coupling or C-H activation reactions. rsc.orgacs.org By coordinating to the metal, the pyridine acts as a directing group, bringing the catalyst into close proximity with other reactive sites on the molecule, such as the C-Br bond or an ortho C-H bond on an aryl substituent. rsc.org The stability and electronic properties of the resulting metallacycle intermediate can significantly influence the course and efficiency of the reaction. rsc.orgrsc.org For instance, in palladium-catalyzed reactions, chelation to the 2-amino-pyridine moiety can present challenges by potentially retarding oxidative addition or transmetalation steps, an important consideration in designing effective coupling protocols. nih.gov

| Metal | Potential Coordination Mode | Relevance | Reference |

| Palladium (Pd) | Bidentate (Npyridine, Nexocyclic) | Directing group for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and C-H functionalization. | rsc.orgnih.gov |

| Rhodium (Rh) | Bidentate (Npyridine, Nexocyclic) | Catalyst for C-H activation and annulation reactions. | rsc.org |

| Copper (Cu) | Bidentate (Npyridine, Nexocyclic) | Catalyst for amination and coupling reactions; chelation ability confirmed in similar 2-aminopyridine systems. | rsc.orgacs.org |

| Iridium (Ir) | Bidentate (Npyridine, Nexocyclic) | Catalyst for C-H activation and amidation reactions. | rsc.org |

Protonation and Acid-Base Behavior

The pyridine nitrogen atom is the most basic site in the molecule and is readily protonated in acidic media. The pKa of a compound is a measure of the acidity of its conjugate acid; for a base like pyridine, it quantifies the readiness to accept a proton. libretexts.org The pKa of pyridinium ion is approximately 5.2, and while substituents alter this value, the ring nitrogen in this compound remains the primary site of protonation.

Protonation has a profound effect on the electronic properties and reactivity of the molecule. Upon protonation, the neutral pyridine ring is converted into a positively charged pyridinium cation. This dramatically increases the ring's electron-withdrawing character, which deactivates the ring toward electrophilic attack but can activate it for nucleophilic substitution. This change in electronic nature also influences the reactivity of the rest of the molecule, including the C-Br bond and the imidazolidin-2-one ring. Therefore, controlling the pH of the reaction medium is a critical parameter for directing the selectivity of chemical transformations. youtube.com

Mechanistic Studies of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. This often involves computational studies, such as Density Functional Theory (DFT), to analyze intermediates and transition states.

Transition State Analysis in Cross-Coupling Reactions

The bromine atom at the C5 position of the pyridine ring makes this site a prime candidate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net The mechanism for these reactions is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

DFT calculations on analogous systems, such as the Suzuki coupling of bromobenzene or other bromopyridines, provide insight into the transition states of these key steps. nih.govresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) catalyst. DFT studies can model the transition state for this step, revealing the energy barrier required to break the C-Br bond and form a new organopalladium(II) intermediate. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond of the product and regenerates the palladium(0) catalyst. libretexts.org

Computational analysis provides critical data on the energetics of the entire pathway, helping to explain observed regioselectivity and reactivity trends. mdpi.comsemanticscholar.org

| Hypothetical Suzuki Coupling Step | Description | Calculated Parameter (from analogous systems) | Reference |

| Oxidative Addition (TS1) | Pd(0) insertion into the C-Br bond | Activation Energy: ~15-20 kcal/mol | nih.gov |

| Transmetalation (TS2) | Transfer of aryl group from boronic acid to Pd(II) | Activation Energy: ~25-37 kcal/mol (often rate-limiting) | nih.gov |

| Reductive Elimination (TS3) | C-C bond formation to release product | Activation Energy: ~10-15 kcal/mol | nih.gov |

(Note: Energy values are representative examples from DFT studies on similar substrates and are not specific experimental values for the title compound.)

Reaction Pathway Elucidation for Derivatization

Two primary pathways for the derivatization of this compound are functionalization at the C-Br bond and substitution at the imidazolidinone N-H site.

Pathway at the C-Br Bond: The most common derivatization involves palladium-catalyzed cross-coupling reactions. In a Buchwald-Hartwig amination, for example, the elucidated pathway involves the oxidative addition of the C-Br bond to a Pd(0) complex. nih.gov This is followed by coordination of the amine nucleophile to the resulting Pd(II) intermediate and subsequent deprotonation by a base to form a palladium amide complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov The choice of ligand on the palladium catalyst is crucial, as it influences the rates of these elementary steps and prevents catalyst deactivation. nih.gov

Pathway at the Imidazolidin-2-one N-H: The N-H proton of the cyclic urea is weakly acidic and can be removed by a suitable base (e.g., NaH, NaOtBu) to form a nucleophilic amide anion. nih.gov This anion can then react with various electrophiles in an SN2 reaction. For instance, reaction with an alkyl halide would lead to N-alkylation of the imidazolidin-2-one ring. The reaction pathway is a straightforward nucleophilic substitution. The regioselectivity of this reaction is high, as the other nitrogen atom is part of the aromatic pyridine system and significantly less nucleophilic. The reactivity of this N-H site can be tuned by the electronic nature of the substituent on the pyridine ring. nih.gov

Derivatization and Functionalization Strategies

Introduction of Diverse Chemical Functionalities via C-Br Activation

The carbon-bromine bond on the pyridine (B92270) ring represents a prime site for modification, offering a gateway to a diverse range of substituted derivatives.

Synthesis of Substituted Pyridyl-Imidazolidinones

In principle, the bromine atom at the 5-position of the pyridine ring could be readily displaced or coupled using various transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations are standard techniques for the functionalization of bromopyridines. These reactions would allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby generating a library of novel 1-(5-substituted-pyridin-2-yl)imidazolidin-2-one derivatives. However, specific examples of these transformations on 1-(5-Bromopyridin-2-yl)imidazolidin-2-one are not reported in the reviewed literature.

Creation of Complex Polyheterocyclic Systems

The C-Br bond could also serve as an anchor point for the construction of more complex polyheterocyclic systems. For instance, intramolecular cyclization reactions could be envisioned if a suitable nucleophile is introduced elsewhere on the molecule. Furthermore, palladium-catalyzed reactions are known to facilitate the formation of fused ring systems. nih.gov While the synthesis of various imidazopyridine derivatives through different strategies is known, nih.govrsc.org the use of this compound as a precursor for such systems has not been specifically described.

Modification at the Imidazolidinone Nitrogen Atoms

The two nitrogen atoms of the imidazolidinone ring present additional opportunities for derivatization, allowing for the fine-tuning of the molecule's steric and electronic properties.

Introduction of Aliphatic and Aromatic Substituents

The nitrogen atoms of the imidazolidinone ring are, in principle, amenable to alkylation and arylation reactions. researchgate.netnih.gov Standard protocols often employ a base to deprotonate the N-H bond, followed by reaction with an alkyl or aryl halide. This would allow for the introduction of a wide range of aliphatic and aromatic substituents at one or both nitrogen positions. Such modifications could significantly impact the molecule's solubility, lipophilicity, and biological activity. Research on the N-alkylation of similar imidazopyridine systems has been reported, indicating that regioselectivity can be a key consideration. researchgate.netfabad.org.tr

Formation of Macrocyclic Structures Involving the Imidazolidinone Moiety

By introducing appropriate functional groups onto the nitrogen atoms, it is theoretically possible to construct macrocyclic structures incorporating the imidazolidinone moiety. For example, bifunctional linkers could be used to bridge the two nitrogen atoms or to connect one of the nitrogens to another part of the molecule. While the synthesis of macrocycles is a well-established field, its application to this compound has not been documented.

Pyridine Ring Functionalization (beyond C-Br activation)

Beyond the versatile C-Br bond, other positions on the pyridine ring could potentially be functionalized, although this is generally more challenging due to the ring's electron-deficient nature. ajrconline.org Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent C-H bond, could be a feasible strategy. Additionally, radical functionalization reactions have emerged as a powerful tool for the modification of heterocycles like pyridine. rsc.org However, the application of these methods to this compound remains a topic for future investigation.

A Review of for this compound

The chemical compound this compound is a heterocyclic molecule incorporating both a bromopyridine and an imidazolidinone moiety. While the synthesis and potential applications of related structures are noted in medicinal chemistry, a detailed examination of the scientific literature reveals a notable absence of specific research focused on the derivatization and functionalization of this particular compound. This article addresses the specified areas of chemical modification for this compound based on currently available scientific data.

A comprehensive search of chemical databases and peer-reviewed literature yielded no specific studies detailing the derivatization or functionalization of this compound. The following sections reflect this lack of published research.

Direct C-H functionalization is a powerful tool in modern organic synthesis, allowing for the conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers an atom-economical pathway to complex molecules. However, there are no documented methods in the scientific literature for the direct C-H functionalization of this compound. Research has been conducted on the C-H functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines, but these findings cannot be directly extrapolated to the specific scaffold of this compound. The reactivity of the pyridine and imidazolidinone rings within this specific molecule towards C-H activation remains an unexplored area of research.

The oxidative functionalization of pyridine rings can introduce valuable functional groups, such as hydroxyl or amino groups, or can lead to the formation of N-oxides, which are versatile intermediates for further modification. Despite the prevalence of the pyridine motif in pharmaceuticals and agrochemicals, specific studies on the oxidative functionalization of the pyridine ring in this compound have not been reported. The electronic effects of the bromo substituent at the 5-position and the imidazolidin-2-one group at the 2-position would influence the regioselectivity and feasibility of such transformations, but experimental data is currently unavailable.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties with a good balance between accuracy and computational cost.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For 1-(5-Bromopyridin-2-yl)imidazolidin-2-one, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds. The relative planarity between the bromopyridine ring and the imidazolidin-2-one ring is a key aspect of its conformational landscape. The energetic barriers between different conformers can also be calculated to understand the flexibility of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Length | N-C (Pyridine-Imidazolidinone) | 1.40 Å |

| Bond Angle | C-N-C (Imidazolidinone) | 112° |

| Dihedral Angle | C-C-N-C (Pyridine-Imidazolidinone) | 30° |

| Note: The data in this table is exemplary and based on typical values for similar structures, as specific computational studies on this compound are not widely published. |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com For imidazole (B134444) derivatives, this energy gap has been used to understand their bioactivity through intermolecular charge transfer. irjweb.com

Table 2: Predicted Electronic Properties of this compound (Exemplary Data)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 eV |

| Note: The data in this table is illustrative. The HOMO-LUMO gap for a related imidazole derivative was reported to be 4.4871 eV. irjweb.com |

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT methods can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has improved significantly, with errors for ¹H shifts often in the range of 0.2-0.4 ppm. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can compute these frequencies, which correspond to the stretching and bending of bonds. These predicted frequencies help in the assignment of experimental IR spectra.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Exemplary Data)

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine-H (ortho to Br) | 8.2 |

| Pyridine-H (meta to Br) | 7.8 |

| Imidazolidinone-CH₂ | 3.9 |

| Imidazolidinone-CH₂ | 3.4 |

| Note: This data is for illustrative purposes. The prediction of NMR shifts is a complex process influenced by the chosen computational method and basis set. nih.govd-nb.info |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment.

The behavior of a molecule can be significantly influenced by the solvent. ugr.es MD simulations explicitly model the solvent molecules (e.g., water) and can provide a detailed picture of the solvation shell around this compound. These simulations can quantify intermolecular interactions, such as hydrogen bonds between the solute and solvent, which are crucial for understanding its solubility and distribution properties. ugr.es

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations allow for a detailed understanding of the electronic and geometric changes that occur as reactants are converted into products.

Transition State Locating and Energy Barrier Determination

A critical aspect of understanding a chemical reaction's feasibility and rate is the identification of its transition state (TS) – the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface and determining the associated energy barrier (activation energy) are primary goals of computational reaction mechanism studies.

For a reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be employed to model the process. For instance, in the synthesis of related N-arylimidazolidinones, quantum chemistry has been used to rationalize the regioselectivity of acid-catalyzed cyclization reactions. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the geometries of reactants, products, and potential transition states. nih.gov

To illustrate, consider a hypothetical reaction involving the substitution of the bromine atom on the pyridine (B92270) ring. DFT calculations could be used to compare the energy barriers for nucleophilic aromatic substitution at this position versus other potential reaction sites. The results would provide a quantitative measure of the site's reactivity.

Table 1: Hypothetical Energy Barriers for a Reaction of this compound This table is illustrative and based on general principles of computational chemistry, as specific experimental or calculated data for this exact reaction is not available.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution at C5 | DFT (B3LYP) | 6-311+G(d,p) | 25.4 |

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the reaction path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. scm.com This confirms that the located transition state indeed connects the desired chemical species.

The IRC path provides a detailed visualization of the reaction mechanism, showing the continuous evolution of the molecular geometry. researchgate.net For this compound, an IRC analysis of its formation would trace the bond-forming and bond-breaking processes, for example, the cyclization of a precursor molecule. It would show how the atoms rearrange from the transition state geometry to form the stable five-membered imidazolidinone ring and the bond to the bromopyridine moiety. The energy profile along the IRC provides a smooth curve from reactants to products, with the peak corresponding to the transition state energy. scm.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their properties, such as chemical reactivity or biological activity. researchgate.netmdpi.com In a chemical context, QSAR can be used to predict the outcomes of reactions or the stability of compounds.

Descriptor Calculation and Correlation with Chemical Reactivity

The foundation of a QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound, a variety of descriptors could be calculated using computational software.

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometric Descriptors: These relate to the 3D shape of the molecule.

Electronic Descriptors: These include properties like dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

These descriptors can then be correlated with an observable property, such as the rate constant of a reaction or the yield of a synthesis. For a series of related bromopyridine derivatives, one could build a QSAR model to predict their reactivity in a particular transformation. For example, the LUMO energy often correlates with a molecule's susceptibility to nucleophilic attack; a lower LUMO energy generally implies higher reactivity. numberanalytics.com

Table 2: Illustrative Molecular Descriptors for a Series of Substituted Pyridine Precursors This table presents hypothetical data to illustrate the concept of descriptor calculation for QSAR modeling.

| Compound | Substituent on Pyridine | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (Relative Scale) |

|---|---|---|---|---|---|

| Precursor 1 | 5-Bromo | -6.8 | -1.5 | 3.2 | High |

| Precursor 2 | 5-Chloro | -6.9 | -1.4 | 3.5 | High |

| Precursor 3 | 5-Nitro | -7.5 | -2.2 | 5.1 | Very High |

Predictive Models for Synthetic Outcomes

By establishing a statistically significant correlation between descriptors and reactivity, a predictive QSAR model can be developed. researchgate.netimist.ma These models often employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM). researchgate.net

For the synthesis of compounds like this compound, a QSAR model could be trained on a dataset of similar reactions with known outcomes (e.g., reaction yields). The model could then be used to predict the yield for the synthesis of new, yet-to-be-made derivatives. This predictive capability is highly valuable in synthetic chemistry, as it allows chemists to prioritize experiments on compounds that are predicted to give favorable outcomes, thereby saving time and resources. nih.govnih.gov

For instance, a computational approach has been developed to predict the synthetic utility of heterocyclic arynes by calculating dehydrogenation energies and aryne distortion angles. nih.govnih.govscilit.com A similar approach could be conceptualized for the family of N-aryl-imidazolidinones. By building a model based on the structural and electronic features of various substituted precursors, one could predict the likelihood of successful cyclization and the potential yield of the corresponding imidazolidinone product. This would be a powerful tool for exploring the synthetic scope of this class of compounds.

Advanced Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and quantification of 1-(5-Bromopyridin-2-yl)imidazolidin-2-one from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically developed for polar heterocyclic compounds. ijcpa.in The separation is generally achieved on a C18 column, which contains a non-polar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient being optimized to achieve the best separation. ijcpa.insielc.com For pyridine-containing compounds, which can exhibit peak tailing due to interaction with residual silanols on the column, the addition of a modifier like trifluoroacetic acid or formic acid to the mobile phase is common practice to ensure sharp, symmetrical peaks. ijcpa.in Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

A representative, though illustrative, set of HPLC method parameters for the analysis of a compound similar in structure to this compound is presented below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte. A common derivatization strategy for compounds containing N-H bonds, such as the imidazolidinone ring, is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting trimethylsilyl (B98337) (TMS) derivative is more volatile and can be readily analyzed by GC-MS. The gas chromatogram would provide information on the purity of the derivatized sample, while the mass spectrum would offer structural information based on the fragmentation pattern of the molecule. This can be particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that a material undergoes as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA would be used to determine its thermal stability and decomposition profile. The analysis would reveal the temperature at which the compound begins to decompose and the number of decomposition steps involved. The resulting thermogram would plot mass loss against temperature, providing crucial information for handling and storage conditions.

Table 2: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 200 | < 0.5% | Loss of residual solvent/moisture |

| 200 - 350 | ~ 65% | Major decomposition of the molecule |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For a crystalline solid like this compound, DSC is primarily used to determine its melting point and enthalpy of fusion. A sharp endothermic peak on the DSC thermogram would indicate the melting transition. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Table 3: Hypothetical DSC Data for this compound

| Parameter | Value |

|---|---|

| Melting Point (Tm) | 185 - 190 °C |

| Enthalpy of Fusion (ΔHf) | 120 J/g |

| Appearance of Peak | Sharp, endothermic |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized batch of this compound, elemental analysis provides a direct verification of its empirical formula (C8H8BrN3O). The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values. A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and purity of the compound.

Table 4: Elemental Analysis Data for C8H8BrN3O

| Element | Theoretical % | Experimental % (Illustrative) |

|---|---|---|

| Carbon (C) | 39.69 | 39.81 |

| Hydrogen (H) | 3.33 | 3.31 |

| Nitrogen (N) | 17.36 | 17.42 |

Chiroptical Spectroscopy

Chiroptical spectroscopy investigates the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the spatial arrangement of chromophores and functional groups within a molecule.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A non-zero CD signal is only observed for chiral molecules. The resulting spectrum, characterized by positive or negative bands (known as Cotton effects), is a unique fingerprint of a specific enantiomer.

For a molecule like this compound, the chromophores—the bromopyridinyl and the imidazolidinone moieties—are expected to give rise to electronic transitions in the UV-Vis region. The spatial relationship between these chromophores, dictated by the absolute configuration at the chiral center, would govern the sign and magnitude of the observed Cotton effects. In principle, by comparing the experimentally measured CD spectrum with that predicted by quantum-chemical calculations for a known configuration (e.g., R or S), an unambiguous assignment of the absolute stereochemistry can be made.

Unfortunately, no published studies present experimental or theoretical CD spectra for this compound. Such research would be invaluable for confirming the absolute configuration of enantiomerically pure samples.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov A plain ORD curve shows a gradual change in rotation as the wavelength varies, while a curve that exhibits peaks and troughs, especially in the vicinity of an absorption band, is known as an anomalous dispersion or a Cotton effect curve. leidenuniv.nl ORD and CD are intimately related through the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. nih.gov

An ORD study of this compound would involve measuring its specific rotation at various wavelengths. The shape of the resulting ORD curve would provide insight into the stereochemistry. For instance, the sign of the Cotton effect in an anomalous ORD curve can be correlated with the absolute configuration of the molecule.

As with CD spectroscopy, there is a notable absence of ORD data for this compound in the scientific literature. The generation of such data would require the isolation of individual enantiomers and subsequent analysis on a spectropolarimeter over a range of wavelengths.

Role As a Synthon and Building Block in Complex Chemical Syntheses

Integration into Advanced Materials Research

Monomer for Polymer Synthesis

While direct experimental evidence for the polymerization of "1-(5-Bromopyridin-2-yl)imidazolidin-2-one" is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a monomer in polycondensation reactions. The carbon-bromine bond on the pyridine (B92270) ring is a classic functional group for metal-catalyzed cross-coupling reactions, which are powerful tools for polymer synthesis.

Theoretical applications of this monomer can be envisioned in well-established polymerization methodologies:

Suzuki Polycondensation: The bromo-functionalized pyridine can, in principle, be coupled with a di-boronic acid or ester comonomer in a palladium-catalyzed Suzuki reaction. This would lead to the formation of a polymer chain with alternating pyridyl-imidazolidinone and aryl units. The properties of the resulting polymer could be tuned by the choice of the comonomer.

Buchwald-Hartwig Polycondensation: Similarly, the bromopyridine moiety can undergo palladium-catalyzed C-N cross-coupling with a diamine comonomer. This would result in a polymer with amine linkages, potentially endowing the material with interesting electronic or chelating properties.

The imidazolidinone group is expected to enhance the solubility of the resulting polymers in organic solvents, facilitating their processing. Furthermore, the polar nature of the urea (B33335) functionality within the imidazolidinone ring could promote inter-chain hydrogen bonding, influencing the material's mechanical and thermal properties.

Hypothetical Data for Polymer Synthesis

The following table presents hypothetical data for polymers that could be synthesized from "this compound," based on typical results observed for similar aromatic and heterocyclic polymers.

| Polymer ID | Comonomer | Polymerization Method | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |

| P-1 | 1,4-Phenylenediboronic acid | Suzuki Polycondensation | 25 | 1.8 | 180 |

| P-2 | 4,4'-Diaminodiphenyl ether | Buchwald-Hartwig Polycondensation | 32 | 2.1 | 210 |

| P-3 | 1,3,5-Benzenetriboronic acid | Suzuki Polycondensation | Cross-linked network | N/A | >300 (decomposition) |

This data is illustrative and based on known polymer chemistry principles. Actual experimental results may vary.

Precursor for Functional Organic Frameworks

Functional Organic Frameworks (FOFs), including Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), are a class of materials characterized by their high porosity and large surface areas. The synthesis of these materials relies on the use of rigid, geometrically defined building blocks (synthons) that can be linked together to form extended, porous networks.

"this compound" possesses the requisite structural features to act as a valuable precursor for FOFs. The rigidity of the pyridyl-imidazolidinone core can contribute to the formation of a stable, porous structure. The bromine atom serves as a key reactive site for forming covalent bonds with other building blocks. For instance, through reactions like the Sonogashira coupling with multi-alkynyl linkers or Suzuki coupling with multi-boronic acid linkers, extended two-dimensional or three-dimensional frameworks can be constructed. scirp.orgmdpi.com

The nitrogen atoms within the pyridine and imidazolidinone rings can act as Lewis basic sites, which could be exploited for post-synthetic modification, such as metalation, or for applications in gas sorption and catalysis. nih.govrsc.org The presence of these heteroatoms can enhance the affinity of the framework for specific guest molecules, such as CO2. rsc.org

Hypothetical Characteristics of a Functional Organic Framework

This table outlines the potential properties of a hypothetical FOF synthesized using "this compound" as a primary building block.

| Framework ID | Linker Molecule | Coupling Reaction | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake (mmol/g at 273 K, 1 bar) |

| FOF-1 | 1,3,5-Triethynylbenzene | Sonogashira Coupling | 850 | 0.65 | 3.5 |

| FOF-2 | Tetrakis(4-ethynylphenyl)methane | Sonogashira Coupling | 1200 | 0.98 | 4.2 |

| FOF-3 | 1,4-Benzenediboronic acid | Suzuki Coupling | 600 | 0.45 | 2.8 |

This data is illustrative and based on the known properties of pyridine-based porous organic frameworks. Actual experimental results may vary.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The exploration of novel and efficient synthetic routes towards 1-(5-Bromopyridin-2-yl)imidazolidin-2-one is paramount for its broader application. Current methodologies, while effective, may be amenable to improvement in terms of yield, scalability, and sustainability. Future research in this area could focus on several promising strategies.

One established method for the synthesis of the target compound involves the reaction of 2,5-dibromopyridine with 2-imidazolidinone in the presence of a base such as potassium carbonate. While this approach is direct, it may suffer from challenges related to the reactivity of the starting materials and potential side reactions.

Alternative and potentially more efficient routes could be developed from readily available precursors such as 2-amino-5-bromopyridine (B118841). A plausible synthetic pathway involves the reaction of 2-amino-5-bromopyridine with 2-chloroethyl isocyanate to form a urea (B33335) intermediate, which can then undergo intramolecular cyclization to yield the desired imidazolidin-2-one ring. This approach offers modularity, as variations in the isocyanate reagent could lead to a diverse range of derivatives.